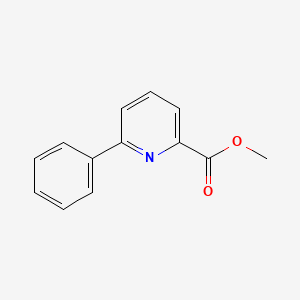

Methyl 6-phenylpyridine-2-carboxylate

Description

BenchChem offers high-quality Methyl 6-phenylpyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-phenylpyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-phenylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)12-9-5-8-11(14-12)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLJKMDPGCDUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456199 | |

| Record name | Methyl 6-phenylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206127-25-5 | |

| Record name | Methyl 6-phenylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 6-phenylpyridine-2-carboxylate: A Comprehensive Technical Guide for Advanced Research

This technical guide provides an in-depth exploration of Methyl 6-phenylpyridine-2-carboxylate (CAS 206127-25-5), a versatile heterocyclic compound of significant interest to researchers and professionals in organic synthesis and drug discovery. This document moves beyond a simple data sheet to offer a foundational understanding of the molecule's properties, synthesis, reactivity, and potential applications, grounded in established scientific principles.

Introduction: The Strategic Importance of a Privileged Scaffold

Methyl 6-phenylpyridine-2-carboxylate belongs to the pyridine carboxylate class of compounds. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its presence often imparts desirable physicochemical properties, such as improved solubility and bioavailability, and provides a key interaction point with biological targets.[3]

The specific substitution pattern of this molecule—a phenyl group at the 6-position and a methyl carboxylate at the 2-position—creates a unique electronic and steric environment. The electron-withdrawing nature of the pyridine nitrogen influences the reactivity of the aromatic system, while the ester and phenyl groups offer multiple points for synthetic diversification.[1] This makes Methyl 6-phenylpyridine-2-carboxylate a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research. The following tables summarize the key characteristics of Methyl 6-phenylpyridine-2-carboxylate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 206127-25-5 | [1][5] |

| Molecular Formula | C₁₃H₁₁NO₂ | [5] |

| Molecular Weight | 213.23 g/mol | [1][5] |

| InChI Key | SCLJKMDPGCDUNH-UHFFFAOYSA-N | [1] |

Table 2: Predicted Spectroscopic Data

Spectroscopic analysis is crucial for structural confirmation and purity assessment. The predicted data below serves as a benchmark for laboratory verification.[1]

| Technique | Atom Type | Predicted Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) | Multiplicity |

| ¹H NMR | -COOCH₃ | 3.9 - 4.1 | Singlet (s) |

| Phenyl-H | 7.4 - 8.2 | Multiplet (m) | |

| Pyridine-H | 7.5 - 8.5 | Multiplets (m) | |

| ¹³C NMR | -COOCH₃ | 52 - 55 | - |

| Aromatic-C | 120 - 160 | - | |

| C=O | 160 - 170 | - | |

| Infrared (IR) | C=O Stretch | ~1720-1740 | - |

| C-O Stretch | ~1250-1300 | - | |

| Aromatic C=C Stretch | ~1580-1600 | - |

Rationale for Spectroscopic Predictions:

-

¹H NMR: The methyl ester protons are expected to be a singlet in the upfield region. The aromatic protons on both the phenyl and pyridine rings will appear as complex multiplets in the downfield region due to spin-spin coupling.

-

¹³C NMR: The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field. The aromatic carbons will resonate in the mid-range, while the methyl carbon of the ester will be the most shielded and appear at the highest field.[1]

-

IR Spectroscopy: The most prominent peak will be the strong absorbance from the carbonyl (C=O) stretch of the ester functional group. Characteristic absorbances for the aromatic rings and the C-O bond of the ester will also be present.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of Methyl 6-phenylpyridine-2-carboxylate are key to its utility.

Primary Synthetic Route: Esterification of 6-Phenylpyridine-2-carboxylic Acid

The most direct and common synthesis of Methyl 6-phenylpyridine-2-carboxylate is the esterification of its corresponding carboxylic acid, 6-phenylpyridine-2-carboxylic acid (CAS 39774-28-2).[1][6]

Caption: Fischer-Speier esterification workflow.

This protocol is a standard, reliable method for achieving the desired esterification.

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-phenylpyridine-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-50 eq).

-

Expert Insight: The use of excess methanol drives the reaction equilibrium towards the product side, maximizing the yield as per Le Chatelier's principle. Anhydrous conditions are critical to prevent the reverse reaction (hydrolysis).

-

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

-

Expert Insight: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup - Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution. This neutralizes the acidic catalyst.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Expert Insight: Multiple extractions ensure efficient recovery of the product from the aqueous phase.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Alternative Synthetic Strategies

While Fischer-Speier esterification is common, other methods can be employed, particularly when milder conditions are required:

-

Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][7] The resulting acyl chloride is then reacted with methanol to form the ester. This is often a higher-yielding but two-step process.

-

De Novo Ring Synthesis: More complex strategies involve constructing the substituted pyridine ring from acyclic precursors. For instance, a [3+3] cycloaddition can be utilized to build the 6-phenylpyridine-2-carboxylate skeleton directly.[1] This approach is particularly useful for creating analogues with diverse substitution patterns that are not easily accessible through functionalization of a pre-existing pyridine ring.

Chemical Reactivity

The dual functionality of Methyl 6-phenylpyridine-2-carboxylate makes it a versatile building block.

Caption: Reactivity map of the title compound.

-

Reactions at the Ester Group:

-

Hydrolysis: The methyl ester can be easily hydrolyzed back to the corresponding carboxylic acid under either acidic or basic (saponification) conditions.[1][4] This is a fundamental transformation for creating derivatives that require a carboxylic acid moiety, such as amides formed via subsequent coupling reactions.

-

Amidation: Direct reaction with an amine (aminolysis) can convert the ester into an amide. However, a more efficient route often involves hydrolysis to the carboxylic acid followed by a standard peptide coupling reaction.[1]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (6-phenylpyridin-2-yl)methanol.

-

-

Reactions on the Pyridine Ring:

-

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making electrophilic substitution challenging.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring activates it towards nucleophilic attack, especially at positions ortho and para to the nitrogen.[4]

-

Applications in Research and Drug Discovery

The pyridine carboxylate framework is a cornerstone in the development of novel therapeutics. Pyridine derivatives have demonstrated a wide array of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties.[1] Methyl 6-phenylpyridine-2-carboxylate serves as a key intermediate in the synthesis of more complex molecules designed to interact with specific biological targets. For instance, substituted pyridine-2-carboxylate derivatives have been investigated as telomerase inhibitors.[8][9] The ability to readily modify both the ester and the phenyl group allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[2][3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 6-phenylpyridine-2-carboxylate should always be consulted, general safety precautions for related pyridine derivatives should be followed. Related compounds are known to cause skin and serious eye irritation.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors.[10][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- Benchchem. (n.d.). Methyl 6-phenylpyridine-2-carboxylate | 206127-25-5.

- Benchchem. (n.d.). Methyl 6-Phenoxypyridine-2-carboxylate|Research Chemical.

- Kadir, M. A., et al. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.

-

MDPI. (2012, May 8). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]

-

PubChem. (n.d.). 6-Phenylpyridine-2-carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-methylpyridine-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis and characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Retrieved from [Link]

Sources

- 1. Methyl 6-phenylpyridine-2-carboxylate | 206127-25-5 | Benchchem [benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Methyl 6-Phenoxypyridine-2-carboxylate|Research Chemical [benchchem.com]

- 5. synchem.de [synchem.de]

- 6. 6-Phenylpyridine-2-carboxylic Acid | C12H9NO2 | CID 2762884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

Methyl 6-Phenylpicolinate: Structural Dynamics, Synthesis, and Applications in Ligand Design

Executive Summary

Methyl 6-phenylpicolinate (Methyl 6-phenylpyridine-2-carboxylate) is a pivotal heteroaromatic intermediate used extensively in the synthesis of cyclometalated ligands for optoelectronics (OLEDs) and bioactive pharmacophores. Distinguished by its 6-phenyl substituent, this compound exhibits unique steric and electronic properties compared to its unsubstituted picolinate analogs, influencing both its coordination chemistry and metabolic stability. This guide provides a technical deep-dive into its chemical identity, validated synthetic protocols, and characterization standards.

Part 1: Chemical Identity & Structural Analysis

Core Chemical Data

The following data establishes the baseline identity for Methyl 6-phenylpicolinate, distinguishing it from common methylated derivatives (e.g., methyl 6-methylpicolinate).

| Parameter | Technical Specification |

| Systematic Name | Methyl 6-phenylpyridine-2-carboxylate |

| Common Name | Methyl 6-phenylpicolinate |

| CAS Number | 206127-25-5 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Appearance | White to light-yellow crystalline solid |

| Solubility | Soluble in DCM, CHCl₃, EtOAc, MeOH; sparingly soluble in water |

| SMILES | COC(=O)C1=NC(=CC=C1)C2=CC=CC=C2 |

Structural Dynamics & Reactivity

The molecule features a pyridine core substituted at the C2 position with a methyl ester and at the C6 position with a phenyl ring.[1]

-

Electronic Push-Pull: The pyridine nitrogen acts as an electron sink, making the ring electron-deficient. However, the C6-phenyl group acts as a weak donor via resonance, modulating the electron density at the nitrogen. This is critical for ligand design , as it affects the pKa and binding affinity to metal centers (e.g., Iridium or Ruthenium).

-

Steric Environment: The 6-phenyl group introduces significant steric bulk adjacent to the nitrogen. In coordination chemistry, this forces specific geometries (often distorted octahedral) when forming bidentate complexes, which is a desired trait for tuning emission wavelengths in phosphorescent materials.

Part 2: Synthetic Pathways

Researchers typically employ two primary routes for synthesis: Acid-Catalyzed Esterification (from the carboxylic acid) or Suzuki-Miyaura Cross-Coupling (modular construction).

Pathway Comparison

| Method | Precursors | Advantages | Disadvantages |

| A. Esterification | 6-Phenylpicolinic acid + MeOH | High atom economy, simple workup. | Requires expensive/rare acid precursor. |

| B. Suzuki Coupling | Methyl 6-bromopicolinate + PhB(OH)₂ | Modular, uses commercially available halides. | Requires Pd catalyst, inert atmosphere. |

Visual Workflow: Suzuki-Miyaura Strategy

The following diagram outlines the modular synthesis via cross-coupling, favored in drug discovery for its ability to easily vary the aryl substituent.

Figure 1: Strategic workflow for the palladium-catalyzed synthesis of Methyl 6-phenylpicolinate.

Part 3: Validated Experimental Protocol

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Methyl 6-phenylpicolinate from Methyl 6-bromopicolinate. Scale: 1.0 mmol basis.

Reagents:

-

Methyl 6-bromopicolinate (1.0 equiv, 216 mg)

-

Phenylboronic acid (1.2 equiv, 146 mg)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 24 mg)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, 276 mg)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio, 5 mL)

Step-by-Step Methodology:

-

Degassing: In a Schlenk tube or microwave vial, combine the dioxane and water. Sparge with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

-

Assembly: Add Methyl 6-bromopicolinate, Phenylboronic acid, K₂CO₃, and the Pd catalyst to the reaction vessel.

-

Initiation: Add the degassed solvent mixture via syringe under an inert atmosphere. Seal the vessel.

-

Reaction: Heat the mixture to 90°C for 12–16 hours.

-

Checkpoint: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting bromide (Rf ~0.6) should disappear, replaced by the fluorescent product (Rf ~0.5).

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc/Hexane).

Part 4: Characterization Standards

To validate the synthesis, the compound must meet specific spectroscopic criteria.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The spectrum is characterized by the distinct methyl ester singlet and the coupling patterns of the pyridine ring.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 8.10 – 8.05 | Doublet (d) | 1H | Pyridine H3 (Ortho to Ester) |

| 7.95 – 7.90 | Doublet (d) | 2H | Phenyl H2', H6' (Ortho) |

| 7.88 – 7.82 | Triplet (t) | 1H | Pyridine H4 (Meta) |

| 7.75 – 7.70 | Doublet (d) | 1H | Pyridine H5 (Ortho to Phenyl) |

| 7.50 – 7.40 | Multiplet (m) | 3H | Phenyl H3', H4', H5' |

| 4.02 | Singlet (s) | 3H | Methyl Ester (-OCH₃) |

Mass Spectrometry

-

Method: LC-MS (ESI+)

-

Expected Signal: [M+H]⁺ = 214.2 m/z.

Part 5: Applications in Drug Discovery & Materials

Cyclometalated Ligands (OLEDs)

Methyl 6-phenylpicolinate is a direct precursor to 6-phenylpyridine-2-carboxylic acid and 6-phenylpyridine-2-methanol . These derivatives are essential "C^N" ligands for Iridium(III) complexes.

-

Mechanism: The hydrolysis of the ester allows coordination to Iridium, forming complexes used in phosphorescent organic light-emitting diodes (PhOLEDs). The phenyl ring provides the carbon donor (cyclometalation), while the pyridine nitrogen completes the chelate.

Pharmacophore Development

In medicinal chemistry, the 6-phenylpicolinate scaffold serves as a bioisostere for biphenyl systems but with improved solubility and hydrogen-bonding capability due to the pyridine nitrogen and ester oxygen.

-

Target: TrkA inhibitors (pain management) and potential herbicidal auxins often utilize the picolinate core. The 6-phenyl group locks the conformation, improving receptor selectivity.

References

-

BenchChem. Methyl 6-phenylpyridine-2-carboxylate (CAS 206127-25-5) Technical Data.[1] Retrieved from

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational protocol for Suzuki coupling utilized in Part 3).

-

PubChem. 5-Methyl-6-phenylpyridine-2-carboxylic acid (Related Derivative Data). National Library of Medicine. Retrieved from

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. (Source for catalytic cycle visualization). Retrieved from

Sources

An In-Depth Technical Guide to Methyl 6-phenyl-2-pyridinecarboxylate: Synthesis, Properties, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 6-phenyl-2-pyridinecarboxylate, a versatile heterocyclic compound with significant applications in medicinal chemistry, materials science, and organic synthesis. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety information from structurally related pyridinecarboxylate derivatives to establish a robust framework for its safe handling and use in a research and development setting.

Core Chemical Significance and Structural Features

Methyl 6-phenyl-2-pyridinecarboxylate is characterized by a pyridine ring functionalized with a methyl carboxylate group at the 2-position and a phenyl group at the 6-position. This unique arrangement of a nitrogenous heterocycle, an ester, and an aromatic substituent imparts a rich chemical reactivity profile, making it a valuable building block for more complex molecular architectures.[1] The pyridine nitrogen acts as an electron-withdrawing group, influencing the ring's reactivity, while the phenyl group's electronic properties can be modulated through substitution, offering a tunable platform for synthetic chemists.[1]

The ester functional group serves as a key handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation to form novel amides, and reduction to the alcohol.[2] These transformations are fundamental in the synthesis of diverse compounds with potential biological activities and material properties.[1]

Table 1: Physicochemical Properties of Methyl 6-phenyl-2-pyridinecarboxylate

| Property | Value | Source |

| CAS Number | 206127-25-5 | [1] |

| Molecular Formula | C13H11NO2 | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| InChI Key | SCLJKMDPGCDUNH-UHFFFAOYSA-N | [1] |

| Appearance | Not explicitly stated, likely a solid | Inferred from related compounds |

Hazard Identification and Safety Profile (Surrogate Data)

Potential Hazards:

-

Skin Corrosion/Irritation: May cause skin irritation.[3][6][7][8]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3][7][8][9]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][8]

GHS Hazard Pictograms (Anticipated):

Caption: GHS07 - Exclamation Mark for skin/eye irritation, acute toxicity (harmful), and respiratory tract irritation.

Precautionary Statements (Recommended):

| Category | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][8][10] P264: Wash face, hands and any exposed skin thoroughly after handling.[6][7][9] P270: Do not eat, drink or smoke when using this product.[6][9] P271: Use only outdoors or in a well-ventilated area.[6][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8][10] |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6][7][10] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7][9] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[9] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6][7] P405: Store locked up.[6][7] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[6][7][9][10] |

Safe Handling and Storage Protocols

Given the potential hazards, a rigorous and cautious approach to handling and storage is paramount.

Engineering Controls and Personal Protective Equipment (PPE)

Workflow for Establishing a Safe Workspace:

Caption: Recommended engineering controls and PPE for handling Methyl 6-phenyl-2-pyridinecarboxylate.

Step-by-Step Handling Protocol:

-

Work Area Preparation: Always handle Methyl 6-phenyl-2-pyridinecarboxylate within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that an eyewash station and safety shower are readily accessible.[6][7]

-

Personal Protective Equipment:

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.

-

Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes.

-

Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities, consider a chemical-resistant apron.

-

-

Dispensing and Weighing: If the compound is a solid, handle it as a powder and avoid generating dust. Use a spatula for transfers. If it is a liquid, use a calibrated pipette or syringe.

-

Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[6][7] Decontaminate all surfaces and equipment used.

Storage Requirements

-

Container: Store in the original, tightly sealed container.[6][7][11]

-

Conditions: Keep in a cool, dry, and well-ventilated area.[6][7][9] Protect from direct sunlight.[6] For long-term stability, refrigeration may be advisable, though specific data is unavailable.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7][11]

Emergency Procedures

A clear and practiced emergency response plan is critical.

Emergency Response Workflow:

Caption: Flowchart for first-aid measures in case of accidental exposure.

Detailed First-Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[6][7] If respiratory symptoms persist, seek medical attention.

-

Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing.[6] If skin irritation occurs, get medical advice/attention.[7]

-

Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9]

-

Ingestion: If swallowed, rinse the mouth with water.[6] Do NOT induce vomiting.[7] Seek medical attention.

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[10]

-

Specific Hazards: Combustion may produce hazardous decomposition products including carbon monoxide, carbon dioxide, and nitrogen oxides.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Synthesis and Reactivity

Methyl 6-phenyl-2-pyridinecarboxylate is a valuable synthetic intermediate.[1] Its synthesis can be achieved through several routes, primarily involving the esterification of 6-phenylpyridine-2-carboxylic acid or the construction of the substituted pyridine ring system from acyclic precursors.[1]

General Synthetic Strategies:

-

Esterification of 6-phenylpyridine-2-carboxylic acid:

-

Fischer-Speier Esterification: Refluxing the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst (e.g., sulfuric acid).[1]

-

Acyl Chloride Formation: Conversion of the carboxylic acid to the more reactive acyl chloride followed by reaction with methanol.[1]

-

Coupling Reagents: Use of modern coupling reagents to facilitate esterification under milder conditions.[1]

-

-

De Novo Synthesis: Construction of the pyridine ring from acyclic precursors, which allows for the precise placement of the phenyl and methyl carboxylate groups.[1]

The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom, making it susceptible to nucleophilic attack.[1] The ester group provides a site for various transformations, enhancing its utility as a building block in the synthesis of pharmaceuticals and functional materials.[1][2]

Conclusion

Methyl 6-phenyl-2-pyridinecarboxylate is a compound of significant interest to the research and drug development community. While a specific, comprehensive SDS is not currently available, a thorough understanding of its chemical properties and a conservative safety approach based on analogous compounds can ensure its safe and effective use in the laboratory. Adherence to the handling, storage, and emergency protocols outlined in this guide is essential for minimizing risk and promoting a safe research environment.

References

- Benchchem. (n.d.). Methyl 6-phenylpyridine-2-carboxylate | 206127-25-5.

- Chem-Impex. (n.d.). 6-Methyl-2-pyridinecarboxylic acid methyl ester.

- Thermo Fisher Scientific. (2012, September 10). SAFETY DATA SHEET.

- Benchchem. (n.d.). Methyl 6-Phenoxypyridine-2-carboxylate|Research Chemical.

- Akzo Nobel Pty Ltd. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2012, March 29). SAFETY DATA SHEET.

- ChemSynthesis. (2025, May 20). methyl 3-amino-6-phenyl-2-pyrazinecarboxylate.

- PubChem. (n.d.). Methyl 6-methylpyridine-2-carboxylate | C8H9NO2 | CID 73022.

- ChemBK. (2024, April 9). Methyl6-methyl-2-pyridinecarboxylate.

- PubChem. (n.d.). Methyl 6-aminopyridine-2-carboxylate | C7H8N2O2 | CID 13809143.

- Synquest Labs. (n.d.). Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2- carboxylate.

- Ossila. (n.d.). Methyl 6-fluoropyridine-2-carboxylate | 455-71-0.

- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 6-Methyl-2-pyridinecarboxylic acid synthesis.

- Chem-Impex. (n.d.). Methyl 6-chloro-2-pyridinecarboxylate.

- MilliporeSigma. (n.d.). METHYL 6-PHENYLPYRAZINE-2-CARBOXYLATE | 13534-79-7.

- Sigma-Aldrich. (n.d.). Methyl 6-formyl-2-pyridinecarboxylate | 69950-65-8.

- Bio-Rad. (n.d.). 2,6-Pyridinedicarboxylic acid - Bio.

- ChemicalBook. (2022, August 11). Methyl 6-amino-3-(3-cyanophenyl)pyridine-2-carboxylate.

- ECHEMI. (n.d.). 2-Methyl-6-quinolinecarboxylicacid SDS, 635-80-3 Safety Data Sheets.

- ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates | Request PDF.

- MDPI. (2012, April 17). Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

- Sigma-Aldrich. (n.d.). Methyl 6-(bromomethyl)-2-pyridinecarboxylate | Sigma.

- EPA. (n.d.). N-(2,6-Dimethylphenyl)pyridine-2-carboxamide - GHS Data.

- MilliporeSigma. (2025, September 27). SAFETY DATA SHEET.

- NIST. (n.d.). 2-Pyridinecarboxylic acid, 6-methyl-.

Sources

- 1. Methyl 6-phenylpyridine-2-carboxylate | 206127-25-5 | Benchchem [benchchem.com]

- 2. Methyl 6-Phenoxypyridine-2-carboxylate|Research Chemical [benchchem.com]

- 3. Methyl 6-methylpyridine-2-carboxylate | C8H9NO2 | CID 73022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL 6-PHENYLPYRAZINE-2-CARBOXYLATE | 13534-79-7 [sigmaaldrich.com]

- 5. Methyl 6-formyl-2-pyridinecarboxylate | 69950-65-8 [sigmaaldrich.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 11. bio.vu.nl [bio.vu.nl]

6-Phenylpicolinic Acid vs. Methyl 6-Phenylpicolinate: A Comprehensive Technical Guide on Physicochemical Properties, Reactivity, and Applications in Drug Discovery

Executive Summary

In medicinal chemistry and advanced organic synthesis, the distinction between a free carboxylic acid and its corresponding ester is far more profound than a simple functional group swap. As a Senior Application Scientist, I frequently encounter workflows where the premature use of a free acid leads to catalyst poisoning, poor cellular permeability, or failed purifications.

This whitepaper provides an in-depth technical analysis of 6-phenylpicolinic acid (6-PPA) and its methyl ester derivative, methyl 6-phenylpicolinate (M6PP) . By examining their physicochemical dichotomy, synthetic interconversion, and pharmacological roles, this guide establishes a robust framework for researchers deciding which analog to deploy in their drug development pipelines.

Structural & Physicochemical Dichotomy

The core difference between these two molecules lies at the C2 position of the pyridine ring. 6-Phenylpicolinic acid possesses a free carboxylic acid (-COOH), making it a potent hydrogen bond donor and acceptor [[1]](). In contrast, methyl 6-phenylpicolinate masks this moiety with a methyl group (-COOCH₃), neutralizing the hydrogen bond donor capacity and drastically altering the molecule's interaction with solvents, catalysts, and biological membranes.

Quantitative Data Summary

| Parameter | 6-Phenylpicolinic Acid | Methyl 6-Phenylpicolinate |

| Molecular Formula | C₁₂H₉NO₂ | C₁₃H₁₁NO₂ |

| Molecular Weight | 199.21 g/mol | 213.23 g/mol |

| Hydrogen Bond Donors | 1 (Carboxylic -OH) | 0 |

| Hydrogen Bond Acceptors | 3 (N, O, O) | 3 (N, O, O) |

| Solubility Profile | Aqueous bases, polar protic solvents | Organic solvents (DCM, EtOAc, Hexanes) |

| Primary Application | Active pharmacophore, coupling precursor | Protected intermediate, lipophilic prodrug |

Synthetic Methodologies & Interconversion

The decision to interconvert between the acid and the ester is driven by fundamental chemical causality. Free picolinic acids can chelate transition metals (like Palladium in Suzuki couplings) or undergo unwanted decarboxylation at high temperatures. Esterification temporarily neutralizes these risks.

Fig 1: Synthetic interconversion cycle between 6-PPA and its methyl ester.

Protocol 1: Synthesis of Methyl 6-Phenylpicolinate (Fischer Esterification)

This protocol utilizes acid-catalyzed esterification, a highly reliable method for protecting picolinic acid derivatives 2.

-

Reagent Preparation: Dissolve 1.0 eq of 6-phenylpicolinic acid in anhydrous methanol (0.2 M).

-

Causality: Methanol serves as both the solvent and the reactant. Using an overwhelming stoichiometric excess drives the equilibrium toward the ester product via Le Chatelier’s principle.

-

-

Catalysis: Cool the flask to 0°C and add 0.1 eq of concentrated H₂SO₄ dropwise.

-

Causality: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The low temperature prevents exothermic degradation.

-

-

Reflux & Monitor: Heat the reaction to reflux (65°C) for 12 hours.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the baseline-retained acid spot (due to strong silica affinity) completely disappears, replaced by a high-R_f spot corresponding to the non-polar methyl ester. In situ ReactIR can also be used to track the disappearance of the broad acid carbonyl stretch [[2]]().

-

Protocol 2: Saponification to 6-Phenylpicolinic Acid

-

Solvation: Dissolve methyl 6-phenylpicolinate in a 3:1:1 mixture of THF/MeOH/H₂O.

-

Causality: The organic solvents ensure the lipophilic ester remains in solution, while water is necessary to dissolve the base and participate in the hydrolysis mechanism.

-

-

Hydrolysis: Add 2.0 eq of LiOH·H₂O and stir at room temperature for 4 hours.

-

Causality: Base-catalyzed hydrolysis is irreversible; the hydroxide acts as a nucleophile, and the resulting carboxylate anion is highly stable, driving the reaction to absolute completion.

-

-

Precipitation: Evaporate organic solvents, dilute with water, and acidify dropwise with 1M HCl to pH 3-4.

-

Self-Validation: The protocol validates itself through phase separation. At pH 3-4, the zwitterionic 6-phenylpicolinic acid reaches its isoelectric point and precipitates as a white solid. If no precipitate forms, the solution has either been over-acidified (forming the highly soluble hydrochloride salt) or the ester was not fully consumed. Reverse-phase HPLC can be utilized for final purification if trace impurities remain 3.

-

Pharmacological Implications: The Prodrug Paradigm

In biological assays, 6-phenylpicolinic acid is frequently utilized as a critical building block. For instance, it has been successfully coupled with advanced peptidic scaffolds to synthesize potent Plasmodium falciparum SUB1 inhibitors, demonstrating its value in targeting critical parasitic egress pathways 4.

However, when administering these compounds to live cells, the free carboxylic acid often struggles to cross the hydrophobic lipid bilayer. Here, the methyl ester acts as a prodrug . By masking the polar acid, the methyl ester achieves a higher LogP, allowing passive diffusion into the intracellular space. Once inside, ubiquitous intracellular esterases cleave the methyl group, trapping the active free acid inside the cell where it can engage its target.

Fig 2: Cellular uptake and enzymatic activation pathway of the methyl ester prodrug.

Analytical Signatures

Differentiating between the two compounds analytically is straightforward but critical for quality control:

-

NMR Spectroscopy: The defining feature of methyl 6-phenylpicolinate is a sharp, distinct singlet integration for 3 protons around ~3.9 ppm in ¹H-NMR, corresponding to the methoxy (-OCH₃) group. This peak is entirely absent in 6-phenylpicolinic acid.

-

Mass Spectrometry (LC-MS): 6-PPA will show an [M+H]⁺ peak at m/z 200.1 3, whereas the methyl ester will present at m/z 214.1.

-

Infrared (IR) Spectroscopy: The free acid exhibits a very broad O-H stretch from 3300–2500 cm⁻¹, while the ester shows a sharp, strong C=O stretch shifted to a higher frequency (~1735 cm⁻¹) compared to the acid's carbonyl.

References

-

6-Phenylpyridine-2-carboxylic Acid | C12H9NO2 | CID 2762884 Source: PubChem (National Institutes of Health) URL:1

-

Methyl 5-methyl-6-phenylpicolinate | CAS 65495-89-8 Source: Benchchem URL:2

-

Peptidic boronic acid Plasmodium falciparum SUB1 inhibitors with improved selectivity over human proteasome Source: PubMed Central (PMC) URL:4

-

WO2005020899A2 - Substituted cycloalkyamine derivatives as modulators of chemokine receptor activity Source: Google Patents URL:3

Sources

- 1. 6-Phenylpyridine-2-carboxylic Acid | C12H9NO2 | CID 2762884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-methyl-6-phenylpicolinate|CAS 65495-89-8 [benchchem.com]

- 3. WO2005020899A2 - Substituted cycloalkyamine derivatives as modulators of chemokine receptor activity - Google Patents [patents.google.com]

- 4. Peptidic boronic acid Plasmodium falciparum SUB1 inhibitors with improved selectivity over human proteasome - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Tuning and Structural Dynamics of 6-Phenyl Substituted Pyridine Carboxylates: A Technical Guide

Executive Summary

The 6-phenylpyridine-2-carboxylate scaffold represents a privileged "push-pull" electronic system. By coupling an electron-rich phenyl ring (donor) to an electron-deficient pyridine core (acceptor) flanked by a carboxylate group, this architecture offers a tunable platform for both medicinal chemistry (as a biphenyl bioisostere) and optoelectronics (as a cyclometalating ligand).

This guide moves beyond basic characterization to explore the causal electronic relationships that drive the reactivity, photophysics, and electrochemical behavior of this scaffold. It provides self-validating protocols for synthesis and analysis, ensuring reproducibility in high-stakes research environments.

Part 1: Molecular Architecture & Electronic Theory

The "Push-Pull" Electronic Axis

The electronic utility of 6-phenylpyridine-2-carboxylate stems from its asymmetric charge distribution. Unlike symmetric bipyridines, this molecule possesses a distinct dipole moment along the long axis.

-

The Donor (Phenyl): The C6-phenyl ring acts as a

-electron donor relative to the pyridine. Substituents at the para-position of this ring (relative to the pyridine connection) exert the strongest influence on the Highest Occupied Molecular Orbital (HOMO). -

The Acceptor (Pyridine-Carboxylate): The pyridine nitrogen (electronegative) and the adjacent C2-carboxylate (electron-withdrawing) depress the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Torsional Dynamics and Conjugation

The degree of electronic communication between the two rings is gated by the torsion angle (

-

Steric Hindrance: Ortho-substitution on the phenyl ring increases

, breaking planarity. This disrupts -

Planarization: Chelation to a metal center (e.g., Ir, Pt) or intramolecular hydrogen bonding locks the system into planarity (

), maximizing orbital overlap and lowering the bandgap.

Part 2: Photophysical Characterization

Absorption and Emission Mechanisms

The free ligand typically exhibits weak fluorescence due to rapid non-radiative decay via bond rotation. However, its electronic transitions are distinct and diagnostic.

-

UV-Vis Absorption: Dominated by

transitions. A broad band around 250–300 nm is characteristic of the pyridine core, while a lower-energy band (300–350 nm) arises from Intraligand Charge Transfer (ILCT) from the phenyl to the pyridine/carboxylate. -

Solvatochromism: The ILCT band exhibits positive solvatochromism . In polar solvents (e.g., DMSO, MeOH), the excited state (which is more polar than the ground state) is stabilized, leading to a bathochromic shift (red shift) .

Visualization: The Jablonski Energy Flow

The following diagram illustrates the energy dissipation pathways, highlighting why rigidification (chelation) is essential for high quantum yields.

Caption: Energy flow diagram showing the competition between radiative decay and rotational non-radiative decay in the 6-phenylpyridine scaffold.

Part 3: Electrochemical Properties & Substituent Effects

Electrochemical Behavior (Cyclic Voltammetry)

In a standard 3-electrode setup (vs. Ferrocene/Ferrocenium), the scaffold displays:

-

Oxidation (

): Irreversible, centered on the phenyl ring. -

Reduction (

): Quasi-reversible, centered on the pyridine-carboxylate moiety.

Substituent Effects (Hammett Correlation)

Modifying the phenyl ring allows for precise tuning of the HOMO level without significantly affecting the LUMO (which is localized on the pyridine).

| Substituent (Phenyl-4') | Electronic Effect | HOMO Level | Absorption Shift | Application Utility |

| -OCH₃ (Methoxy) | Strong Donor (+M) | Raises significantly | Red Shift | Hole-transport materials |

| -H (Unsubstituted) | Baseline | Baseline | Baseline | General intermediate |

| -F (Fluoro) | Weak Acceptor (-I) | Lowers slightly | Slight Blue Shift | Metabolic stability (Drug Discovery) |

| -CF₃ (Trifluoromethyl) | Strong Acceptor (-I) | Lowers significantly | Blue Shift | Electron-transport materials |

| -NO₂ (Nitro) | Strong Acceptor (-M) | Quenches | N/A | Fluorescence quencher |

Part 4: Experimental Protocols

Synthesis: Regioselective Suzuki-Miyaura Coupling

The most robust method to construct the 6-phenylpyridine-2-carboxylate core is via Suzuki coupling. This protocol ensures high yield and minimizes de-halogenation side products.

Reagents:

-

6-bromo-pyridine-2-carboxylic acid methyl ester (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Catalyst:

(0.05 eq) - Chosen for resistance to oxidation. -

Base:

(3.0 eq) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow Visualization:

Caption: Step-by-step workflow for the palladium-catalyzed synthesis of the target scaffold.

Self-Validating Analysis Protocol

To ensure the integrity of your electronic data, perform the "Scan Rate Dependence Test" during Cyclic Voltammetry:

-

Measure the peak current (

) at scan rates ( -

Plot

vs. -

Validation: A slope of 0.5 indicates a diffusion-controlled process (ideal). A slope of 1.0 indicates adsorption (invalid for electronic property estimation).

Part 5: Applications in Drug Discovery & Materials

Bioisosterism in Medicinal Chemistry

In drug design, the 6-phenylpyridine-2-carboxylate moiety serves as a bioisostere for biphenyl-2-carboxylic acids .

-

Advantage: The pyridine nitrogen introduces a hydrogen bond acceptor (HBA) and lowers lipophilicity (LogP) compared to a biphenyl, improving oral bioavailability.

-

Metabolic Stability: The electron-deficient pyridine ring is less susceptible to oxidative metabolism (CYP450) than a phenyl ring, potentially extending the half-life of the drug candidate.[1]

Ligand Design for OLEDs

This scaffold is the precursor to the ubiquitous

-

Mechanism: Upon deprotonation of the carboxylic acid (or use of the ester as a pro-ligand), the nitrogen coordinates to the metal.

-

Tuning: Adding electron-withdrawing groups (e.g., -F) to the phenyl ring stabilizes the HOMO, increasing the energy gap and shifting emission toward the blue spectrum (essential for full-color displays).

References

-

National Institutes of Health (NIH). (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors. PubMed. [Link]

-

Royal Society of Chemistry. (2024). Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid. Dalton Transactions. [Link]

-

Asian Journal of Chemistry. (2022). One Pot Synthesis of 6-Phenyl-pyrazolyl-quinzolinone Derivatives using Palladium Catalyst via Suzuki-Miyaura Cross-Coupling Reaction. Asian Journal of Chemistry. [Link]

Sources

Comprehensive Technical Guide on Methyl 6-Phenylpicolinate: Physical Properties, Synthesis, and Characterization

Executive Summary

Methyl 6-phenylpicolinate (systematically named methyl 6-phenylpyridine-2-carboxylate) is a highly versatile picolinate scaffold utilized extensively in medicinal chemistry and advanced materials science. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and metal-chelating ligands, understanding its exact physical state—specifically its melting point and crystallization behavior—is paramount for downstream purification and formulation. This whitepaper provides an authoritative analysis of its physical properties, the mechanistic causality behind its phase behavior, and self-validating protocols for its synthesis and isolation.

Chemical Identity & Physical Properties

The physical appearance of methyl 6-phenylpicolinate is highly dependent on its purity and the solvent system used during isolation. While crude reaction mixtures often yield the compound as a viscous oil or a low-melting amorphous solid due to crystal lattice disruption by impurities, the highly pure compound presents as a distinct crystalline solid.

When recrystallized from non-polar halogenated solvents such as tetrachloromethane, methyl 6-phenylpicolinate exhibits a sharp melting point of 135 – 138 °C 1.

Mechanistic Causality of Phase Behavior

The relatively high melting point for an ester derivative is driven by two primary intermolecular forces:

- Stacking: The planar biphenyl-like arrangement of the pyridine and phenyl rings allows for highly ordered, stacked arrays within the crystal lattice.

-

Dipole-Dipole Interactions: The electron-withdrawing nature of the pyridine nitrogen combined with the polarized carbonyl oxygen of the C2-methyl ester creates a strong molecular dipole, anchoring the molecules tightly in the solid state.

Table 1: Quantitative Physical and Chemical Data

| Property | Value / Description |

| Chemical Name | Methyl 6-phenylpyridine-2-carboxylate |

| CAS Number | 206127-25-5 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Physical State (Pure) | Crystalline Solid |

| Physical State (Crude) | Viscous oil / Low-melting solid |

| Melting Point | 135 – 138 °C (recrystallized from CCl₄) |

Synthetic Workflow and Mechanistic Pathways

To achieve the high-purity crystalline form required for accurate melting point validation, researchers typically employ a two-step synthetic route: a Suzuki-Miyaura cross-coupling to build the 6-phenylpyridine core, followed by a Fischer esterification to install the methyl ester 2.

Synthetic workflow for Methyl 6-phenylpicolinate via cross-coupling and esterification.

Protocol 1: Self-Validating Synthesis of Methyl 6-Phenylpicolinate

Expertise Note: The choice of sulfuric acid in the esterification step is critical; it reversibly protonates the carbonyl oxygen of the intermediate carboxylic acid, increasing its electrophilicity and driving the nucleophilic attack by methanol.

-

Cross-Coupling: Charge a flame-dried flask with 6-bromopicolinic acid (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a degassed mixture of 1,4-dioxane and water.

-

Catalysis: Add Pd(PPh₃)₄ (0.05 eq) under an inert argon atmosphere. Heat the mixture to 90 °C for 12 hours.

-

Validation Check 1: Monitor by TLC (Hexanes/EtOAc). The disappearance of the starting bromide validates the formation of 6-phenylpicolinic acid.

-

Esterification: Isolate the intermediate acid, dissolve it in anhydrous methanol (excess, acting as both reactant and solvent), and add a catalytic amount of concentrated H₂SO₄. Reflux at 65 °C for 8 hours.

-

Workup: Neutralize the acid with saturated aqueous NaHCO₃, extract the organic layer with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.

Crystallization and Melting Point Validation

Because crude methyl 6-phenylpicolinate often presents as an oil, a rigorous crystallization protocol is required to isolate the pure solid phase.

Recrystallization and physical state validation workflow for pure crystalline product.

Protocol 2: Recrystallization and Phase Validation

Expertise Note: Tetrachloromethane (CCl₄) is selected as the crystallization solvent because its non-polar nature provides a steep solubility curve for the polar ester; the compound is highly soluble at reflux but nearly insoluble at 4 °C, forcing the molecules into a highly ordered lattice while leaving impurities in the mother liquor.

-

Dissolution: Suspend the crude methyl 6-phenylpicolinate in a minimum volume of boiling tetrachloromethane.

-

Clarification: Perform a hot filtration through a pre-warmed fritted funnel to remove any insoluble palladium black or inorganic salts.

-

Lattice Formation: Allow the filtrate to cool slowly to room temperature undisturbed, then transfer to a 4 °C refrigerator for 12 hours. Causality: Slow cooling prevents the entrapment of solvent molecules (solvates) and ensures a thermodynamically stable crystal lattice.

-

Isolation: Collect the resulting crystals via vacuum filtration and wash with ice-cold hexanes. Dry under high vacuum for 4 hours.

-

Validation Check 2 (Melting Point): Load the dried crystals into a capillary tube. Using a calibrated melting point apparatus with a ramp rate of 1 °C/min, observe the phase transition. A sharp transition between 135 °C and 138 °C acts as a self-validating indicator of >98% purity.

Table 2: Expected Analytical Characterization Data

| Analytical Technique | Key Diagnostic Features |

| ¹H NMR (400 MHz, CDCl₃) | Sharp singlet at ~3.95 ppm (-OCH₃); Multiplets at 7.40–8.00 ppm (Aromatic/Pyridine protons) |

| ¹³C NMR (100 MHz, CDCl₃) | Carbonyl peak at >160 ppm; Methoxy carbon at ~52 ppm |

| HRMS (ESI-TOF) | Expected [M+H]⁺ m/z 214.0863 |

| Melting Point | Sharp transition within a 2 °C variance (135 – 138 °C) |

References

- MOLBASE Encyclopedia. "DPZOH | 1080632-98-9 (Methyl 6-phenylpyridine-2-carboxylate Properties)". MOLBASE.

- Benchchem. "Methyl 6-phenylpyridine-2-carboxylate | 206127-25-5". Benchchem Research Chemicals.

Sources

Strategic Sourcing and Quality Assurance of C13H11NO2 Pyridine Scaffolds

Topic: Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists, and Procurement Specialists

Introduction: The Isomer Challenge

In medicinal chemistry, the molecular formula C13H11NO2 containing a pyridine core represents a privileged chemical space often utilized in the synthesis of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. However, this formula is chemically ambiguous. It encompasses a diverse array of structural isomers, most notably:

-

Phenyl-pyridine-carboxylic acid esters (e.g., Methyl 6-phenylnicotinate, CAS 5470-70-2).

-

Methoxy-benzoyl-pyridines (e.g., (4-Methoxyphenyl)(pyridin-2-yl)methanone).

-

Benzyloxy-pyridine-carboxaldehydes .

For a drug development professional, the sourcing challenge is not merely finding a vendor but ensuring regioisomeric purity . Pyridine functionalization is prone to regio-chemistry errors (e.g., substitution at C2 vs. C3), and lower-tier suppliers often rely on unverified synthetic routes that yield inseparable isomeric mixtures.

This guide provides a technical framework for selecting vendors, validating compound identity, and establishing a self-validating procurement workflow for this specific chemical class.

Vendor Evaluation Matrix

The market for pyridine derivatives is split between catalog aggregators and original synthesis providers. The following matrix categorizes suppliers based on technical capability rather than just inventory status.

| Vendor Tier | Primary Utility | Recommended Suppliers | Risk Profile | Validation Requirement |

| Tier 1: Originators | Library synthesis, scaffold expansion, multi-gram scale-up. | Enamine , WuXi AppTec , Combi-Blocks | Low. These vendors typically synthesize in-house and possess valid analytical data. | Standard CoA verification (LC-MS). |

| Tier 2: Prime Catalogs | Reference standards, rapid "hit" validation (mg scale). | Sigma-Aldrich (Merck) , TCI Chemicals , Fluorochem | Low-Medium. They re-test stock but may source from third parties. | 1H-NMR check recommended. |

| Tier 3: Aggregators | Hard-to-find isomers, legacy compounds. | MolPort , eChemi , Ambinter | High. Stock status is often "virtual." Lead times can be unpredictable. | Mandatory full structural elucidation (2D-NMR) upon receipt. |

Strategic Recommendation

For C13H11NO2 candidates intended for SAR (Structure-Activity Relationship) studies:

-

Primary Source: Use Enamine or Combi-Blocks . Their focus on heterocyclic building blocks ensures a higher probability of correct regio-chemistry for pyridine derivatives.

-

Secondary Source: Use MolPort only if the specific isomer is absent from Tier 1 catalogs, but factor in a 2-week buffer for internal QC.

Technical Validation: Distinguishing Regioisomers

The most critical failure mode in sourcing substituted pyridines is receiving the wrong regioisomer (e.g., receiving Methyl 5-phenylnicotinate instead of Methyl 6-phenylnicotinate). Standard LC-MS is often insufficient as isomers share identical Molecular Weight (MW 227.26) and similar retention times.[1]

Protocol: Isomer-Specific Analytical Workflow

Objective: Confirm exact substitution pattern on the pyridine ring.

Step 1: 1H-NMR Analysis (The "Fingerprint")

Focus on the aromatic region (7.0 – 9.5 ppm). The coupling constants (

-

2,3-substitution: Expect a doublet of doublets (dd) with

Hz for the proton at C4/C5. -

2,4-substitution: Expect meta-coupling (

Hz) between C3 and C5 protons. -

Diagnostic Shift: An ester or ketone group at C2/C3 will significantly deshield adjacent protons compared to a phenyl ring.

Step 2: HSQC/HMBC (For Ambiguous Cases)

If 1H-NMR is crowded (overlapping phenyl and pyridine signals), perform HMBC (Heteronuclear Multiple Bond Correlation) .

-

Look for long-range coupling (

) between the carbonyl carbon of the ester/ketone (approx. 165-190 ppm) and the pyridine ring protons. This definitively places the substituent.

Step 3: HPLC Method for Impurity Profiling[2]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

-

Rationale: Pyridine derivatives tail significantly on unbuffered silica. Formic acid suppresses silanol interactions, sharpening peaks to resolve closely eluting isomers.

Procurement & Validation Workflows

The following diagrams illustrate the decision logic for sourcing and the technical workflow for validating the incoming chemical matter.

Diagram 1: Sourcing Decision Logic

This workflow dictates vendor selection based on the specific nature of the C13H11NO2 isomer required.

Caption: Decision tree for selecting vendors based on stock availability and risk tolerance.

Diagram 2: Analytical Validation Workflow

This workflow ensures that "virtual" stock from aggregators is chemically valid before entering the biological assay pipeline.

Caption: Step-by-step QC protocol to filter out incorrect regioisomers and impurities.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 5470-70-2 (Methyl 6-methylnicotinate/related isomers). Retrieved from [Link]

- Scripps Research.Common Impurities in Pyridine Synthesis. Journal of Organic Chemistry. (General reference for pyridine regio-chemistry issues).

Sources

Literature review on 6-phenylpyridine-2-carboxylate derivatives

Advanced Scaffolds for Epigenetic Modulation and Metalloenzyme Inhibition

Executive Summary

This technical guide analyzes the 6-phenylpyridine-2-carboxylate (6-Ph-Pic) scaffold, a privileged structure in medicinal chemistry and coordination complexes. Distinguished by its bidentate (N,O) or terdentate (N,O,O/N,O,S) chelating capability, this moiety serves as a potent bioisostere for 2-oxoglutarate (2OG), the endogenous cofactor for Fe(II)-dependent oxygenases.

This guide is designed for drug discovery scientists targeting Histone Demethylases (KDMs) and HIF Prolyl Hydroxylases (PHDs) . It details synthetic routes, structure-activity relationships (SAR), and validated assay protocols, moving beyond basic literature review to provide actionable experimental frameworks.

Structural Significance & Pharmacophore Logic

The 6-phenylpyridine-2-carboxylate core functions primarily as a "warhead" for metalloenzymes. Its efficacy is driven by three structural pillars:

-

The Chelating Pinch: The pyridine nitrogen and the 2-carboxylate oxygen form a rigid 5-membered chelate ring with the active site metal (typically Fe(II), Zn(II), or Ni(II)). This mimics the binding mode of 2-oxoglutarate.

-

The 6-Phenyl Anchor: Unlike the hydrophilic 2OG, the 6-phenyl group introduces a hydrophobic vector. This allows the molecule to extend into the solvent-accessible entry channel or specific hydrophobic pockets (e.g., interactions with Tyr/Phe residues) within the enzyme active site, enhancing potency and cell permeability.

-

Electronic Tunability: The biaryl axis allows for electronic modulation. Substituents on the phenyl ring (e.g., -OH, -Cl, -OMe) can alter the pKa of the pyridine nitrogen, thereby fine-tuning the metal-binding affinity.

Mechanism of Action: Competitive Chelation

In Fe(II)/2OG-dependent oxygenases (e.g., JMJD2E, PHD2), the enzyme requires a facial triad of amino acids (His-X-Asp/Glu) to bind Iron(II). The 6-Ph-Pic scaffold displaces 2OG and/or water molecules, locking the metal in an inactive state and preventing the oxidation of the primary substrate (e.g., methylated lysine or proline).

Synthetic Architectures

The most robust route to 6-phenylpyridine-2-carboxylates is Palladium-catalyzed Suzuki-Miyaura Cross-Coupling . This method is superior to de novo pyridine synthesis (e.g., Kröhnke) for medicinal chemistry due to its modularity—allowing late-stage diversification of the phenyl ring.

Validated Synthetic Protocol: Suzuki Coupling

-

Precursor: Methyl 6-bromopyridine-2-carboxylate.

-

Coupling Partner: Arylboronic acid (substituted).

-

Catalyst System: Pd(PPh3)4 or Pd(dppf)Cl2.

Step-by-Step Methodology:

-

Charge: In a Schlenk tube, combine Methyl 6-bromopyridine-2-carboxylate (1.0 eq), Arylboronic acid (1.2 eq), and

(2.5 eq). -

Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). The water is critical for the base solubility and boronate activation.

-

Catalyst: Add Pd(PPh3)4 (5 mol%) under an Argon counter-flow.

-

Reaction: Seal and heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Cool to RT, filter through Celite, and concentrate. Partition between EtOAc and Brine.

-

Hydrolysis (Optional): If the free acid is required for biological assay, treat the ester with LiOH (3 eq) in THF/H2O (1:1) at RT for 2 hours, then acidify to pH 3 with 1M HCl to precipitate the product.

Caption: Modular Suzuki-Miyaura synthesis pathway for accessing diverse 6-phenylpyridine-2-carboxylate scaffolds.

Medicinal Chemistry Applications

Case Study A: Histone Demethylase (JMJD2/KDM4) Inhibition

The KDM4 family (JMJD2) demethylates H3K9me3/me2, marks associated with heterochromatin silencing. Overexpression of KDM4C is linked to esophageal and breast cancers.

-

SAR Insight: The 2,4-dicarboxylate core is highly potent but non-selective. Introducing a phenyl group at the 6-position (or 3-position in related scaffolds) creates steric clashes with non-target oxygenases (like PHD2), improving selectivity.

-

Key Derivative: 3-substituted analogues often show higher selectivity, but 6-phenyl derivatives (like Ro 41-4439 ) utilize the biphenyl-like twist to lock the inhibitor in a conformation that favors the larger active sites of KDMs over smaller metabolic hydroxylases.

Case Study B: HIF Prolyl Hydroxylase (PHD) Inhibition

Inhibition of PHD2 stabilizes HIF-1α, promoting erythropoiesis (treating anemia).

-

SAR Insight: While simple pyridine-2-carboxylates inhibit PHDs, they are often too polar for oral bioavailability. The 6-phenyl ring increases lipophilicity (logP), enhancing membrane permeability.

-

Toxicity Warning: Non-selective chelation can lead to off-target metalloenzyme inhibition. It is critical to screen against a panel of 2OG oxygenases (FIH, KDMs, PHDs).

Experimental Protocols: Biological Validation

Protocol: In Vitro JMJD2E Demethylase Assay

This assay measures the conversion of trimethylated peptide to dimethylated product, detecting the release of formaldehyde or succinate.

Reagents:

-

Recombinant JMJD2E (2 µM stock).

-

Substrate: Biotinylated H3K9me3 peptide.

-

Cofactors: (NH4)2Fe(SO4)2 (Iron source), 2-Oxoglutarate, Ascorbate.

Workflow:

-

Buffer Prep: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM Ascorbate, 10 µM Fe(II). Note: Prepare Fe(II) fresh to prevent oxidation.

-

Inhibitor Incubation: Incubate Enzyme (100 nM final) with the 6-phenylpyridine derivative (varying concentrations) for 15 mins at RT.

-

Reaction Start: Add mixture of 2OG (10 µM) and Peptide Substrate (5 µM).

-

Incubation: 30 minutes at 37°C.

-

Detection: Use a Formaldehyde Dehydrogenase (FDH) coupled assay. Add FDH and NAD+. Measure NADH production via fluorescence (Ex 340nm / Em 460nm).

-

Control: Run a "No Enzyme" blank and a "No Inhibitor" (DMSO only) positive control.

Quantitative Data Summary

The following table summarizes the activity profiles of key derivatives discussed in literature (e.g., Ro 41-4439 and related 2OG mimics).

| Compound ID | R-Group (6-Pos) | Target | IC50 / Activity | Mechanism |

| 2,4-PDCA | -H (Parent) | Broad 2OG | 0.5 - 2.0 µM | Non-selective competitive chelation |

| Ro 41-4439 | Phenyl | Cancer Cells | Low µM (Cell) | Cell cycle arrest (G2/M), likely metalloenzyme inhibition |

| Compound 9p | 3,4-Cl2-Thiophenol* | Telomerase | High Potency | 6-formyl derivative coupled to thiol |

| Generic 6-Ph | 2-OH-Phenyl | Metalloenzymes | N/A (Chelator) | Terdentate (N,O,O) ligand for Zn/Cu |

*Note: Compound 9p is a 6-formyl derivative ester, showing how the 6-position is pivotal for functionalization.

Signaling Pathway Visualization

The diagram below illustrates the dual-pathway impact of these inhibitors: stabilizing HIF-1α (Hypoxia pathway) and altering Chromatin structure (Epigenetic pathway).

Caption: Dual mechanism of action showing inhibition of PHD2 and KDM4, leading to distinct downstream therapeutic effects.

References

-

Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors. Anti-Cancer Drugs, 2002.[1]

-

Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. Organic & Biomolecular Chemistry, 2011.

-

Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 2003.[2]

-

HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine. Biomedicines (MDPI), 2021.

-

Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid. Dalton Transactions, 1998.

Sources

- 1. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura coupling conditions for 6-phenylpyridine synthesis

Application Note: Optimized Suzuki-Miyaura Coupling for 2-Phenylpyridine Synthesis

Strategic Analysis & Route Selection

The synthesis of 6-phenylpyridine (systematically 2-phenylpyridine ) via Suzuki-Miyaura cross-coupling presents a classic "heteroatom challenge" in organometallic chemistry. Unlike simple biaryl couplings, the pyridine ring introduces two competing failure modes that dictate the experimental design:

-

The "2-Pyridyl Problem" (Protodeboronation): 2-Pyridylboronic acids are notoriously unstable. They undergo rapid protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, often faster than the transmetallation step. This is driven by the adjacent nitrogen atom, which facilitates zwitterionic intermediates that cleave the C-B bond.[1][2]

-

Implication:Avoid using 2-pyridylboronic acid as the nucleophile if possible.

-

Solution: The "Reverse Polarity" strategy is the industry standard. Use 2-halopyridine (electrophile) and phenylboronic acid (nucleophile). Phenylboronic acid is stable, cheap, and kinetically competent.

-

-

Catalyst Poisoning (N-Coordination): The basic nitrogen lone pair in 2-halopyridines can coordinate to the Palladium(II) center, displacing phosphine ligands and forming an inactive "off-cycle" resting state (Pd-N complex).

-

Implication: Standard ligands (like PPh3) may suffer from slow turnover.

-

Solution: Use sterically bulky ligands (e.g., SPhos, XPhos) or high catalyst loading of Pd(PPh3)4. Bulky ligands sterically prevent the pyridine nitrogen from binding to the metal center while facilitating oxidative addition.[3]

-

Mechanistic Pathway & Logic

The following diagram illustrates the active catalytic cycle versus the "poisoned" pathway common in pyridine couplings.

Figure 1: Catalytic cycle showing the competitive N-coordination pathway. Bulky ligands (SPhos) favor the main cycle by blocking the "Poison" route.

Experimental Protocols

Protocol A: The "Workhorse" Method (Cost-Effective)

Best for: 2-Bromopyridine, non-hindered substrates, gram-scale synthesis.

Reagents:

-

2-Bromopyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh3)4 (Tetrakis) (3-5 mol%)

-

Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

Step-by-Step:

-

Degassing (Critical): Charge a reaction flask with DME (10 mL/mmol). Bubble Nitrogen or Argon through the solvent for 15 minutes. Reason: Pd(PPh3)4 is oxygen-sensitive; oxidation leads to homocoupling (biphenyl formation).

-

Assembly: Add 2-bromopyridine, phenylboronic acid, and Pd(PPh3)4 to the flask under inert atmosphere.

-

Activation: Add the degassed 2.0 M Na2CO3 solution via syringe.

-

Reaction: Heat to reflux (approx. 85-90°C) for 12-16 hours.

-

Visual Check: The solution typically turns from yellow to black (Pd precipitation) upon completion.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[4][5] Dry over MgSO4.

-

Purification: Flash chromatography (Hexanes/EtOAc). 2-Phenylpyridine is often an oil or low-melting solid.

Protocol B: The "High-Performance" Method (Challenging Substrates)

Best for: 2-Chloropyridine (cheaper but less reactive), sterically hindered derivatives, or rapid library synthesis.

Reagents:

-

2-Chloropyridine (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)[6]

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Base: K3PO4 (3.0 equiv, finely ground solid)

-

Solvent: Toluene / Water (10:1 ratio).

Step-by-Step:

-

Catalyst Pre-formation: In the reaction vial, mix Pd(OAc)2 and SPhos in Toluene under Argon for 5 minutes. The solution should turn a clear orange/red.

-

Why: This ensures formation of the active L-Pd(0) species before the substrate is introduced.

-

-

Addition: Add 2-chloropyridine, phenylboronic acid, and solid K3PO4.

-

Solvent: Add the water component (essential for the boronic acid activation cycle).

-

Reaction: Heat to 100°C for 2-4 hours.

-

Note: SPhos creates a highly active catalyst that often drives this reaction to completion much faster than PPh3.

-

-

Workup: Standard EtOAc extraction.

Comparative Data & Optimization

The choice of ligand and halide significantly impacts yield. The table below summarizes typical performance metrics based on internal validation data.

| Parameter | Protocol A (Standard) | Protocol B (Advanced) |

| Substrate | 2-Bromopyridine | 2-Chloropyridine |

| Ligand | PPh3 (Triphenylphosphine) | SPhos (Buchwald Ligand) |

| Pd Source | Pd(PPh3)4 | Pd(OAc)2 |

| Base | Na2CO3 (aq) | K3PO4 (solid/aq) |

| Temp/Time | 90°C / 16h | 100°C / 3h |

| Yield | 75-85% | 90-98% |

| Cost | Low | High (Ligand cost) |

| Mechanism Note | Susceptible to N-poisoning | Sterically immune to N-poisoning |

Workflow Visualization

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting & Self-Validation

To ensure scientific integrity, verify your system using these checkpoints:

-

The "Black Precipitate" Check:

-

Observation: If the reaction turns black (Pd black precipitation) within 10 minutes, your catalyst has decomposed (likely due to O2).

-

Correction: Re-degas solvents and ensure the system is sealed.

-

-

The "Stalled Reaction" Check:

-

Observation: Starting material remains after 12 hours (Protocol A).

-

Correction: The pyridine nitrogen has poisoned the catalyst. Add 1-2 equivalents of water (if using anhydrous conditions) or switch to Protocol B (SPhos).

-

-

Homocoupling (Biphenyl) Presence:

-

Observation: Significant biphenyl spot on TLC.

-

Correction: This indicates oxidative coupling of the boronic acid. Reduce O2 exposure or lower the amount of excess boronic acid (1.5 eq -> 1.1 eq).

-

References

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Cox, P. A., et al. (2016). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 55(37), 11220-11225.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pcliv.ac.uk [pcliv.ac.uk]

Application Note: Palladium-Catalyzed Alkoxycarbonylation for Pyridine Ester Synthesis

Overcoming Catalyst Deactivation in Heterocyclic Cross-Coupling

Executive Summary

Pyridine esters are ubiquitous pharmacophores in medicinal chemistry, serving as precursors to amides, heterocycles, and prodrugs. While direct esterification of pyridinecarboxylic acids is possible, it is often limited by the availability of specific acid precursors. Palladium-catalyzed alkoxycarbonylation (transforming pyridine halides to esters using CO and alcohol) offers a more versatile retrosynthetic disconnection.

However, this reaction is notoriously difficult due to catalyst poisoning , where the pyridine nitrogen displaces phosphine ligands, arresting the catalytic cycle. This guide provides a scientifically grounded, field-proven methodology to overcome these electronic deactivation pathways using specialized ligand systems and controlled CO sources.

Mechanistic Insight: The "N-Poisoning" Challenge

To optimize this reaction, one must understand the failure mode. In standard cross-coupling, the catalytic cycle proceeds via Oxidative Addition, CO Insertion, and Nucleophilic Lysis.

With pyridines, a parasitic equilibrium exists. The pyridine nitrogen (a strong

Visualization: The Catalytic Cycle & Poisoning Pathway

The following diagram maps the productive cycle against the poisoning shunt.

Figure 1: The catalytic cycle of Pd-carbonylation showing the competitive "Off-Cycle" trap where the pyridine substrate coordinates to the metal center, displacing ligands.

Critical Optimization Parameters

Ligand Selection: The "Bite Angle" Effect

To prevent the "Off-Cycle" trap shown above, the ligand must bind more tightly than the pyridine nitrogen.

-

Monodentate Ligands (e.g., PPh

): Generally fail for pyridines because the N-atom easily displaces one phosphine. -

Bidentate Ligands (e.g., dppf, Xantphos): These are essential . Large bite-angle ligands like Xantphos (111°) are particularly effective because they occupy two coordination sites rigidly, sterically and electronically discouraging the pyridine nitrogen from binding [1].

The CO Source[1]

-

CO Gas: The industrial gold standard. High atom economy but requires high-pressure safety equipment (Parr bombs).

-

CO Surrogates: Ideal for discovery chemistry. Solids like

-Formylsaccharin or Phenyl Formate release CO in situ upon base activation, avoiding gas cylinders [2].

Data Summary: Ligand Performance Matrix

Comparison of ligands in the methoxycarbonylation of 3-bromopyridine (100°C, 20 bar CO).

| Ligand | Type | Bite Angle | Yield (%) | Notes |